Mots-c

Description

Structure

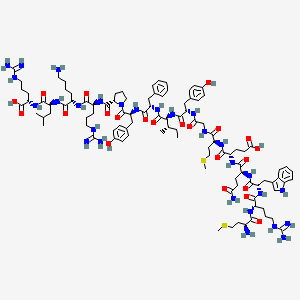

2D Structure

Properties

CAS No. |

1627580-64-6 |

|---|---|

Molecular Formula |

C101H152N28O22S2 |

Molecular Weight |

2174.6 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C101H152N28O22S2/c1-7-57(4)83(96(148)126-76(50-58-19-9-8-10-20-58)92(144)127-78(52-60-30-34-63(131)35-31-60)97(149)129-46-18-27-79(129)95(147)122-69(25-16-44-112-100(107)108)86(138)118-67(23-13-14-42-102)87(139)124-74(49-56(2)3)91(143)123-73(98(150)151)26-17-45-113-101(109)110)128-94(146)75(51-59-28-32-62(130)33-29-59)116-81(133)55-115-85(137)72(41-48-153-6)121-90(142)71(37-39-82(134)135)119-89(141)70(36-38-80(104)132)120-93(145)77(53-61-54-114-66-22-12-11-21-64(61)66)125-88(140)68(24-15-43-111-99(105)106)117-84(136)65(103)40-47-152-5/h8-12,19-22,28-35,54,56-57,65,67-79,83,114,130-131H,7,13-18,23-27,36-53,55,102-103H2,1-6H3,(H2,104,132)(H,115,137)(H,116,133)(H,117,136)(H,118,138)(H,119,141)(H,120,145)(H,121,142)(H,122,147)(H,123,143)(H,124,139)(H,125,140)(H,126,148)(H,127,144)(H,128,146)(H,134,135)(H,150,151)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113)/t57-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-/m0/s1 |

InChI Key |

WYTHCOXVWRKRAH-LOKRTKBUSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Foundational & Exploratory

Mots-c Mechanism of Action in Skeletal Muscle: A Technical Guide

Executive Summary: Mitochondrial-derived peptides (MDPs) are a novel class of signaling molecules encoded by the mitochondrial genome that play crucial roles in metabolic homeostasis, stress responses, and intercellular communication. Among these, the 16-amino acid peptide MOTS-c (mitochondrial open reading frame of the 12S rRNA-c) has emerged as a significant regulator of skeletal muscle physiology. Acting as an exercise-induced "mitokine," this compound enhances physical capacity, improves insulin (B600854) sensitivity, and protects against muscle atrophy. This document provides a detailed overview of the molecular mechanisms through which this compound exerts its effects on skeletal muscle, focusing on its core signaling pathways, supported by quantitative data and key experimental methodologies. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's therapeutic potential.

Core Signaling Pathways of this compound in Skeletal Muscle

This compound orchestrates its effects in skeletal muscle through two primary, interconnected signaling pathways: the direct activation of the CK2-AKT-FOXO1 axis to regulate muscle mass and the modulation of the AMPK pathway to control metabolic homeostasis.

The CK2-AKT-FOXO1 Axis: A Direct Regulator of Muscle Mass

Recent findings have identified protein kinase CK2 (formerly casein kinase 2) as a direct binding partner and functional target of this compound.[1][2] This interaction is a critical initiating step in a cascade that ultimately suppresses muscle atrophy.

-

Direct Binding and Activation of CK2: this compound directly binds to and activates the catalytic alpha subunits of the CK2 holoenzyme in skeletal muscle.[1][2]

-

Inhibition of PTEN: Activated CK2 leads to the inhibition of the phosphatase and tensin homolog (PTEN), a key negative regulator of the PI3K/AKT pathway.[3][4][5]

-

Activation of mTORC2 and Phosphorylation of AKT: PTEN inhibition, in conjunction with increased mTORC2 (mechanistic Target of Rapamycin Complex 2) activity, results in robust phosphorylation and activation of AKT (also known as Protein Kinase B).[3][4]

-

Inhibition of FOXO1: Activated AKT phosphorylates and thereby inhibits the Forkhead box protein O1 (FOXO1).[3][4][6] FOXO1 is a critical transcription factor that, when active, promotes the expression of genes associated with muscle atrophy (atrogenes).

-

Suppression of Myostatin: By inhibiting FOXO1, this compound effectively reduces the expression of myostatin, a potent negative regulator of skeletal muscle mass.[3][5][6] This reduction in myostatin is a key mechanism through which this compound prevents muscle wasting.[3][7]

The AMPK Pathway: Master Metabolic Regulation

This compound is a potent activator of 5' AMP-activated protein kinase (AMPK), the master energy sensor of the cell, which is crucial for its exercise-mimetic effects.[8][9][10]

-

Inhibition of the Folate Cycle: In skeletal muscle, this compound's cellular actions inhibit the one-carbon folate cycle.[7][11]

-

AICAR Accumulation: This inhibition leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous activator of AMPK.[7][8][12]

-

AMPK Activation: The rise in AICAR levels directly activates AMPK.[9][12]

-

Metabolic Reprogramming: Activated AMPK initiates a cascade of downstream effects to restore energy balance, including:

-

Enhanced Glucose Uptake: Promoting the translocation of the GLUT4 glucose transporter to the cell membrane, thereby increasing glucose uptake from the bloodstream.[9][10]

-

Increased Fatty Acid Oxidation: Stimulating mitochondrial biogenesis and the oxidation of fatty acids for ATP production.[12][13]

-

Nuclear Translocation and Gene Regulation

Under conditions of metabolic stress, such as exercise or glucose deprivation, this compound translocates from the mitochondria to the nucleus.[12][14][15][16] In the nucleus, it regulates the expression of a wide range of adaptive genes, including those containing antioxidant response elements (ARE), to enhance cellular stress resistance and maintain homeostasis.[12][14][17]

Quantitative Data Summary

The effects of this compound have been quantified in various in vivo and in vitro studies. The following tables summarize key findings.

Table 1: Effects of Exercise and this compound Administration on Performance and Expression

| Parameter | Model/Subject | Condition | Result | Citation |

|---|---|---|---|---|

| This compound Protein | Rodent Skeletal Muscle | 4-8 weeks voluntary running | ~1.5 to 5-fold increase | [18] |

| This compound Level | Human Skeletal Muscle | Post-exercise | 11.9-fold increase | [16][19] |

| This compound Level | Human Circulation | During/Post-exercise | 1.5 to 1.6-fold increase | [16][19] |

| Running Time | Untrained Mice | Single dose (15 mg/kg) | 12% increase | [18][20] |

| Running Distance | Untrained Mice | Single dose (15 mg/kg) | 15% increase | [18][20] |

| p-AMPK Level | Rat Myocardium | Exercise + this compound vs. Control | Significant increase (p=0.021) |[21] |

Table 2: Effects of this compound on Muscle Cell Differentiation (C2C12 Myoblasts)

| Parameter | This compound Concentration | Result | Significance | Citation |

|---|---|---|---|---|

| Myogenin Gene Expression | 10 nM | Increased | p < 0.01 | [22] |

| MyoD Gene Expression | 10 nM | Increased | p < 0.05 | [22] |

| Myogenin Protein Level | 1 nM, 100 nM | Upregulated | p < 0.01 | [22] |

| Myogenin Protein Level | 10 nM | Upregulated | p < 0.05 | [22] |

| MyoD Protein Level | 10 nM | Upregulated | p < 0.05 | [22] |

| MyoD Protein Level | 100 nM | Upregulated | p < 0.01 |[22] |

Key Experimental Protocols and Methodologies

The mechanisms of this compound have been elucidated through a combination of in vivo animal studies, in vitro cell culture experiments, and sophisticated biochemical assays.

In Vivo Animal Models

-

Objective: To investigate the systemic effects of this compound on metabolism, muscle atrophy, and physical performance.

-

Animal Models: C57BL/6J mice are commonly used, often subjected to a high-fat diet (HFD) to induce obesity and insulin resistance, or limb immobilization to induce muscle atrophy.[1][3]

-

This compound Administration: this compound is typically administered via daily intraperitoneal (IP) injections at doses ranging from 5 to 15 mg/kg body weight.[16][18]

-

Performance Testing: Physical endurance is assessed using motorized treadmills, where running time and distance to exhaustion are measured.[18][20]

-

Metabolic Analysis: Glucose and insulin tolerance tests are performed to assess systemic insulin sensitivity. Hyperinsulinemic-euglycemic clamps are used for a more precise measure of insulin action in specific tissues like skeletal muscle.[9]

-

Tissue Collection: At the end of the study, skeletal muscles (e.g., gastrocnemius, tibialis anterior) and plasma are collected for subsequent molecular analysis.[1][3]

In Vitro Cellular Models

-

Objective: To dissect the direct molecular pathways activated by this compound in muscle cells.

-

Cell Lines: Murine C2C12 myoblasts are the most common model. They are differentiated into multinucleated myotubes to simulate mature muscle fibers.[3][22]

-

Experimental Conditions: To model disease states, differentiated myotubes can be treated with agents like palmitic acid to induce insulin resistance and atrophy, or subjected to glucose restriction/serum deprivation to mimic metabolic stress.[3][16]

-

This compound Treatment: this compound is added to the cell culture medium at concentrations typically ranging from 1 to 10 µM.[1] For pathway analysis, specific inhibitors (e.g., CK2 inhibitor CX-4945) can be co-administered.[1]

-

Molecular Assays:

-

Western Blotting: Used to measure the phosphorylation status (and thus activity) of key signaling proteins like AKT, AMPK, and FOXO1.[1]

-

qRT-PCR: Used to quantify the mRNA expression levels of target genes such as Myostatin, MyoD, and Myogenin.[22]

-

Glucose Uptake Assay: 2-deoxy-D-[³H]glucose (2-DG) is used to measure the rate of glucose transport into the cells, providing a direct readout of metabolic function.[1]

-

Immunoprecipitation: Performed to confirm the direct physical interaction between this compound and its binding partners, such as CK2.[1]

-

Conclusion and Future Directions

This compound is a pivotal mitochondrial-derived peptide that regulates skeletal muscle health and function through well-defined signaling pathways. Its ability to directly activate the anti-atrophic CK2-AKT-FOXO1 axis and the master metabolic regulator AMPK positions it as a highly promising therapeutic candidate for a range of conditions, including age-related sarcopenia, type 2 diabetes, and other metabolic disorders.[3][23] The exercise-mimetic properties of this compound further underscore its potential for promoting healthy aging and enhancing physical resilience.[14][15]

Future research should focus on several key areas:

-

Receptor Identification: Elucidating the specific cell surface receptor(s) or transporters that mediate this compound entry into skeletal muscle cells.

-

Tissue Specificity: Further exploring the tissue-specific actions of this compound, as its effects on CK2 activity appear to differ between muscle and fat.[1]

-

Human Clinical Trials: Translating the robust preclinical findings into human studies to validate the safety and efficacy of this compound for treating metabolic and muscle-wasting diseases.

-

Structural Biology: Determining the high-resolution structure of the this compound-CK2 complex to enable the design of more potent and specific small-molecule mimetics.

A deeper understanding of these areas will be critical for harnessing the full therapeutic potential of this unique mitochondrial hormone.

References

- 1. This compound modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound modulates skeletal muscle function by directly binding and activating CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound reduces myostatin and muscle atrophy signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound reduces myostatin and muscle atrophy signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. biotechpeptides.com [biotechpeptides.com]

- 8. This compound: an equal opportunity insulin sensitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. biotechpeptides.com [biotechpeptides.com]

- 14. Exercise, Mitohormesis, and Mitochondrial ORF of the 12S rRNA Type-C (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. yuniquemedical.com [yuniquemedical.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Mitochondria-derived peptide this compound: effects and mechanisms related to stress, metabolism and aging | springermedizin.de [springermedizin.de]

- 18. This compound increases in skeletal muscle following long-term physical activity and improves acute exercise performance after a single dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. peptidesciences.com [peptidesciences.com]

- 22. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 23. swolverine.com [swolverine.com]

MOTS-c: A Deep Dive into the Mitochondrial Regulation of Glucose Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial-derived peptides (MDPs) have emerged as a novel class of signaling molecules with profound effects on cellular metabolism and homeostasis. Among these, the 16-amino-acid peptide MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) has garnered significant attention for its role as a potent regulator of glucose metabolism.[1] Synthesized within the mitochondria, this compound acts systemically to enhance insulin (B600854) sensitivity and glucose utilization, positioning it as a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[2][3] This technical guide provides a comprehensive overview of the mechanisms through which this compound governs glucose metabolism, supported by quantitative data from key experiments and detailed methodologies for their replication.

Core Mechanism of Action: A Multi-Pathway Approach

This compound exerts its metabolic effects through a complex interplay of signaling pathways, primarily centered around the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy balance.[3][4] However, its influence extends to other critical pathways, including the Akt and casein kinase 2 (CK2) signaling cascades, and involves the regulation of gene expression.

Signaling Pathways and Molecular Interactions

The primary signaling cascade initiated by this compound involves the activation of AMPK.[5] This leads to a series of downstream events culminating in enhanced glucose uptake and utilization.[6] Additionally, this compound has been shown to activate the Akt pathway, a key component of insulin signaling, and to directly bind to and activate casein kinase 2 (CK2), which in turn modulates glucose metabolism in skeletal muscle.[7][8]

// Nodes MOTSc [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; GLUT4 [label="GLUT4 Translocation", fillcolor="#FBBC05", fontcolor="#202124"]; Glucose_Uptake [label="Glucose Uptake", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glycolysis [label="Glycolysis", fillcolor="#F1F3F4", fontcolor="#202124"]; PFKFB3 [label="PFKFB3", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; CK2 [label="CK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Metabolic Adaptation)", fillcolor="#F1F3F4", fontcolor="#202124"]; Myostatin [label="Myostatin", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges MOTSc -> AMPK [label="activates"]; MOTSc -> Akt [label="activates"]; MOTSc -> CK2 [label="activates"]; AMPK -> GLUT4; AMPK -> Glycolysis; GLUT4 -> Glucose_Uptake; Glycolysis -> Glucose_Uptake; PFKFB3 -> Glycolysis [label="promotes"]; AMPK -> PFKFB3 [label="upregulates"]; Akt -> GLUT4; CK2 -> Glucose_Uptake [label="enhances"]; MOTSc -> Gene_Expression [label="regulates"]; MOTSc -> Myostatin [label="inhibits"]; } caption: "this compound Signaling Pathways in Glucose Metabolism"

Quantitative Data on this compound's Effects on Glucose Metabolism

The following tables summarize the quantitative effects of this compound on various aspects of glucose metabolism, as reported in preclinical studies.

In Vitro Studies

| Cell Line | Treatment | Endpoint | Result | Reference |

| C2C12 myoblasts | 10 µM this compound | Cell Survival (under metabolic stress) | Increased survival | [9] |

| Human skeletal muscle cells | This compound | 2-Deoxyglucose (2DG) Uptake | Increased uptake | [7] |

In Vivo Studies

| Animal Model | Diet | Treatment | Endpoint | Result | Reference |

| C57BL/6J mice | High-Fat Diet | This compound | Phospho-Akt (Ser473) in skeletal muscle | Increased phosphorylation | [8] |

| C57BL/6J mice | High-Fat Diet | This compound | Phospho-FOXO1 in skeletal muscle | Increased phosphorylation | [8] |

| C57BL/6J mice | High-Fat Diet | This compound | Plasma Myostatin | Decreased levels | [8] |

| Diet-induced obese (DIO) mice | High-Fat Diet | 2.5 mg/kg this compound (3 days) | Blood Glucose | Significant decrease compared to control | [10] |

| Type 2 Diabetic rats | - | 15 mg/kg this compound (3 weeks) | Fasting Glucose | Decreased levels | [11][12] |

| Aged mice (23.5 months) | - | This compound | Physical Capacity (Treadmill) | Enhanced performance | [13] |

| High-Fat Diet mice | - | 0.5 mg/kg/day this compound (3 weeks) | Glucose Homeostasis | Improved | [13] |

| C57BL/6 mice | - | 5 mg/kg/day this compound (7 days) | Glucose Tolerance Test (GTT) | Enhanced glucose clearance | [14] |

Key Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.

2-Deoxy-D-glucose (2DG) Uptake Assay

This protocol measures the rate of glucose uptake in cultured cells.

// Nodes Start [label="Seed and differentiate\nskeletal muscle cells\n(e.g., C2C12)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound\nor vehicle control", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Uptake [label="Add 2-Deoxy-D-glucose (2DG)", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Lyse cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Measure 2DG uptake\n(e.g., scintillation counting or\nfluorescence-based assay)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Treatment; Treatment -> Uptake; Uptake -> Lysis; Lysis -> Measurement; } caption: "Workflow for 2-Deoxy-D-glucose (2DG) Uptake Assay"

Materials:

-

Differentiated skeletal muscle cells (e.g., C2C12 myotubes)

-

This compound peptide

-

2-Deoxy-D-glucose (radiolabeled or fluorescently tagged)

-

Cell lysis buffer

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Seed and differentiate skeletal muscle cells to form myotubes.

-

Treat the myotubes with the desired concentration of this compound or a vehicle control for the specified duration.

-

Incubate the cells with 2-Deoxy-D-glucose for a defined period.

-

Wash the cells to remove extracellular 2DG.

-

Lyse the cells to release the intracellular contents.

-

Measure the amount of intracellular 2DG using either a scintillation counter (for radiolabeled 2DG) or a fluorescence plate reader (for fluorescently tagged 2DG).

-

Normalize the uptake to the total protein concentration of each sample.

Western Blotting for Protein Phosphorylation

This protocol is used to quantify the phosphorylation status of key signaling proteins like AMPK and Akt.

// Nodes Start [label="Treat cells or tissues\nwith this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Lysis [label="Lyse cells/tissues and\nextract proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Determine protein concentration\n(e.g., BCA assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Electrophoresis [label="Separate proteins by\nSDS-PAGE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transfer [label="Transfer proteins to a\nmembrane (e.g., PVDF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Blocking [label="Block the membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate with primary antibodies\n(total and phospho-specific)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Incubation [label="Incubate with HRP-conjugated\nsecondary antibodies", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="Detect signal using\nchemiluminescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Quantify band intensity\nand normalize phospho-protein\nto total protein", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Lysis; Lysis -> Quantification; Quantification -> Electrophoresis; Electrophoresis -> Transfer; Transfer -> Blocking; Blocking -> Incubation; Incubation -> Secondary_Incubation; Secondary_Incubation -> Detection; Detection -> Analysis; } caption: "Workflow for Western Blotting of Phosphorylated Proteins"

Materials:

-

Cell or tissue lysates

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk)

-

Primary antibodies (total and phospho-specific for AMPK, Akt, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells or tissues with this compound as required.

-

Prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the total and phosphorylated forms of the target protein.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein.

In Vivo Insulin Tolerance Test (ITT)

This protocol assesses whole-body insulin sensitivity in animal models.

Materials:

-

Mice (e.g., C57BL/6J on a high-fat diet)

-

This compound peptide

-

Insulin

-

Glucometer and test strips

Procedure:

-

Administer this compound or a vehicle control to the mice for the desired treatment period (e.g., daily intraperitoneal injections).[3]

-

Fast the mice for a short period (e.g., 4-6 hours).

-

Measure the baseline blood glucose level (time 0).

-

Administer an intraperitoneal injection of insulin.

-

Measure blood glucose levels at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-insulin injection.

-

Plot the blood glucose concentration over time to assess the rate of glucose clearance.

Conclusion and Future Directions

This compound represents a significant advancement in our understanding of mitochondrial signaling and its impact on systemic metabolism. The robust preclinical data highlighting its ability to improve insulin sensitivity and glucose homeostasis underscore its potential as a therapeutic agent for metabolic disorders.[2] The primary mechanism of action through AMPK activation, supplemented by its influence on the Akt and CK2 pathways, provides a solid foundation for further investigation.

Future research should focus on elucidating the precise molecular interactions of this compound with its downstream targets and further exploring its role in regulating gene expression related to metabolic adaptation. While a clinical trial for a this compound analog (CB4211) in nonalcoholic fatty liver disease has been undertaken (NCT03998514), more extensive clinical studies are imperative to translate the promising preclinical findings into safe and effective therapies for human metabolic diseases.[13][15] The continued exploration of this compound and other MDPs holds the key to unlocking novel therapeutic strategies for a range of metabolic and age-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptideinitiative.com [peptideinitiative.com]

- 4. peptidedosages.com [peptidedosages.com]

- 5. This compound Promotes Glycolysis via AMPK-HIF-1α-PFKFB3 Pathway to Ameliorate Cardiopulmonary Bypass-induced Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Functionally Prevents Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound modulates skeletal muscle function by directly binding and activating CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound reduces myostatin and muscle atrophy signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitochondria-derived peptide this compound restores mitochondrial respiration in type 2 diabetic heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitochondria-derived peptide this compound restores mitochondrial respiration in type 2 diabetic heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alzdiscovery.org [alzdiscovery.org]

- 14. The Mitochondrial-derived peptide this compound promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to MOTS-c and Its Effects on Insulin Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial-derived peptides (MDPs) are a novel class of signaling molecules encoded by the mitochondrial genome that play crucial roles in metabolic homeostasis. Among these, the 16-amino-acid peptide, Mitochondrial Open Reading Frame of the 12S rRNA-c (MOTS-c), has emerged as a significant regulator of insulin (B600854) sensitivity and glucose metabolism. Preclinical studies have demonstrated that this compound can ameliorate age-related and diet-induced insulin resistance, enhance glucose uptake in skeletal muscle, and protect against obesity. The primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy balance. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on insulin sensitivity, detailing its molecular mechanisms, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Introduction

Insulin resistance is a key pathophysiological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of target tissues to insulin. The mitochondrion, traditionally viewed as the powerhouse of the cell, is now recognized as a critical signaling hub in metabolic regulation. The discovery of this compound, a peptide encoded within the mitochondrial 12S rRNA, has unveiled a novel mitochondrial signaling pathway that directly influences systemic glucose homeostasis and insulin action.[1] this compound primarily targets skeletal muscle, a major site of insulin-mediated glucose disposal, to enhance glucose utilization and improve overall metabolic health.[2] This guide will delve into the technical details of this compound's function, providing a valuable resource for researchers and professionals in the field of metabolic diseases and drug development.

Molecular Mechanism of Action

This compound exerts its effects on insulin sensitivity through a multi-faceted signaling cascade that primarily converges on the activation of AMPK.

Activation of the AMPK Pathway

This compound treatment has been shown to induce the phosphorylation of AMPK at Threonine 172 (Thr172) in skeletal muscle.[1] Activated AMPK, in turn, orchestrates a series of downstream events that promote glucose uptake and fatty acid oxidation. The proposed mechanism for AMPK activation by this compound involves the inhibition of the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous AMPK activator.[3]

GLUT4 Translocation and Glucose Uptake

A key consequence of AMPK activation by this compound is the increased translocation of the glucose transporter 4 (GLUT4) to the plasma membrane of muscle cells.[3] This process facilitates the transport of glucose from the bloodstream into the cell, thereby lowering blood glucose levels and improving insulin sensitivity. Studies have shown that this compound can increase GLUT4 expression in the skeletal muscle of high-fat diet-fed mice.[1]

Akt Signaling Pathway

In addition to the AMPK pathway, this compound has also been shown to activate the Akt signaling pathway in mouse skeletal muscle.[4] Akt, a serine/threonine kinase, is a critical component of the canonical insulin signaling pathway and plays a vital role in insulin-stimulated glucose uptake.

A diagram of the this compound signaling pathway is presented below:

Quantitative Data on this compound's Effects on Insulin Sensitivity

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the impact of this compound and its analogs on various parameters of insulin sensitivity.

Table 1: Effects of this compound in High-Fat Diet (HFD)-Induced Obese Mouse Models

| Parameter | Animal Model | This compound Dose & Duration | Key Findings | Reference |

| Body Weight | 8-week old male CD-1 mice on HFD (60% calories) | 0.5 mg/kg/day IP for 8 weeks | Prevented HFD-induced weight gain. | [1] |

| Fasting Insulin | 8-week old male CD-1 mice on HFD (60% calories) | 0.5 mg/kg/day IP for 8 weeks | Prevented HFD-induced hyperinsulinemia. | [1] |

| Glucose Tolerance Test (GTT) | Male C57BL/6 mice | 5 mg/kg/day IP for 7 days | Significantly enhanced glucose clearance. | [1] |

| Hyperinsulinemic-Euglycemic Clamp: Glucose Infusion Rate (GIR) | C57BL/6 mice on HFD (60% calories) | 5 mg/kg/day IP for 7 days | Significantly increased GIR, indicating improved whole-body insulin sensitivity. | [1] |

| Hyperinsulinemic-Euglycemic Clamp: Insulin-Stimulated Glucose Disposal Rate (IS-GDR) | C57BL/6 mice on HFD (60% calories) | 5 mg/kg/day IP for 7 days | Significantly increased IS-GDR, reflecting improved skeletal muscle insulin sensitivity. | [1] |

| AMPK Phosphorylation | Skeletal muscle of HFD-fed mice | 0.5 mg/kg/day IP for 8 weeks | Promoted AMPK activation. | [1] |

| GLUT4 Expression | Skeletal muscle of HFD-fed mice | 0.5 mg/kg/day IP for 8 weeks | Increased GLUT4 levels. | [1] |

| Plasma Myostatin | C57BL/6J mice on HFD | 5 mg/kg IP for 8 weeks | Significantly decreased plasma myostatin levels. | [5] |

| Blood Glucose | 17-week old C57BL/6J mice on HFD | 2.5 mg/kg IP, BID for 3 days | Significantly lower blood glucose levels compared to control. | [6] |

Table 2: Effects of this compound in Age-Related Insulin Resistance Mouse Models

| Parameter | Animal Model | This compound Dose & Duration | Key Findings | Reference |

| Insulin Sensitivity | Middle-aged mice (12 months old) | 5 mg/kg IP for 7 days | Restored muscle insulin sensitivity to levels seen in young mice (3 months old). | [7] |

| Akt Activation | Skeletal muscle of middle-aged mice | 5 mg/kg IP for 7 days | Increased activation of Akt in response to insulin. | [7] |

| Blood Glucose | Old mice (23.5 months old) | 15 mg/kg/day, 3x/week | Significantly lower blood glucose levels. | [8] |

Table 3: Effects of this compound Analog (CB4211) in Human Clinical Trials

| Parameter | Study Population | CB4211 Dose & Duration | Key Findings | Reference |

| Fasting Glucose | Obese subjects with NAFLD | 25 mg subcutaneous, 1x daily for 4 weeks | Statistically significant reduction in fasting glucose levels compared to placebo. | [9] |

| Body Weight | Obese subjects with NAFLD | 25 mg subcutaneous, 1x daily for 4 weeks | Trend towards reduced body weight. | [9] |

| Safety and Tolerability | Obese subjects with NAFLD | 25 mg subcutaneous, 1x daily for 4 weeks | Generally well-tolerated; most common adverse events were mild to moderate injection site reactions. | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on insulin sensitivity.

Hyperinsulinemic-Euglycemic Clamp in Conscious Mice

This procedure is the gold standard for assessing insulin action in vivo.[10]

Objective: To measure whole-body and tissue-specific insulin sensitivity.

Protocol:

-

Surgical Preparation: 5-7 days prior to the clamp, implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[9]

-

Fasting: Fast mice overnight (maximum 16 hours).[11]

-

Basal Period (2 hours): Infuse HPLC-purified 3-[³H]glucose (0.05 µCi/min) to assess basal hepatic glucose production.[11]

-

Clamp Period (120 minutes):

-

Administer a primed-continuous infusion of human insulin (e.g., 2.0-20 mU/kg/min).[11]

-

Collect blood samples from the carotid artery every 10-20 minutes to measure plasma glucose.[12]

-

Infuse a variable rate of 10-50% glucose (containing 3-[³H]glucose) to maintain euglycemia (basal glucose concentrations).[11]

-

-

Tissue-Specific Glucose Uptake:

-

Tissue Collection: At the end of the clamp, anesthetize the mice and collect tissues (e.g., skeletal muscle, liver, adipose tissue) for further analysis.[12]

A workflow diagram for the hyperinsulinemic-euglycemic clamp is provided below:

Cellular Glucose Uptake Assay using 2-NBDG

This assay measures glucose uptake in cultured cells using a fluorescent glucose analog, 2-NBDG.

Objective: To quantify glucose uptake in cell lines such as C2C12 or L6 myotubes.

Protocol:

-

Cell Culture: Seed C2C12 or L6 myoblasts in a 96-well plate and differentiate into myotubes.

-

Serum Starvation: Starve the myotubes in serum-free medium (e.g., DMEM with 0.1% BSA) for 12 hours overnight.[13]

-

Glucose Starvation: Wash the cells and incubate in a glucose-free buffer (e.g., Krebs-Ringer Phosphate Buffer with 0.2% BSA) for 1 hour at 37°C.[13]

-

Treatment: Treat the cells with this compound at the desired concentration and for the desired duration. For insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) for the final 20-30 minutes of the this compound treatment.[13]

-

2-NBDG Incubation: Add 2-NBDG (e.g., 100-200 µg/ml) to the cells and incubate for a predetermined time (e.g., 30 minutes).[14]

-

Washing: Stop the uptake by washing the cells multiple times with cold PBS.

-

Fluorescence Measurement: Measure the fluorescence of the incorporated 2-NBDG using a fluorescence plate reader (excitation/emission ≈ 485/535 nm).[14]

GLUT4 Translocation Assay by Immunofluorescence

This method visualizes and quantifies the movement of GLUT4 to the cell surface.

Objective: To assess the effect of this compound on GLUT4 translocation in muscle cells.

Protocol:

-

Cell Culture: Grow L6-GLUT4myc cells on coverslips.

-

Serum Starvation: Serum-starve the cells for 3 hours.[15]

-

Treatment: Treat the cells with this compound and/or insulin (e.g., 100 nM for 20 minutes).[15]

-

Fixation: Wash the cells with cold PBS and fix with 3% paraformaldehyde (PFA) for 30 minutes.[15]

-

Quenching and Blocking: Quench the fixation with glycine (B1666218) and block with PBS containing 2% BSA.[15]

-

Antibody Staining:

-

Incubate with a primary antibody against the myc-epitope (to detect surface GLUT4).

-

Incubate with a fluorescently labeled secondary antibody.

-

-

Imaging: Mount the coverslips and visualize using confocal fluorescence microscopy.

-

Quantification: Quantify the fluorescence intensity at the plasma membrane.

Western Blotting for Signaling Proteins (p-AMPK, p-Akt)

This technique is used to detect and quantify the phosphorylation status of key signaling proteins.

Objective: To measure the activation of AMPK and Akt pathways in response to this compound.

Protocol:

-

Cell/Tissue Lysis: Lyse C2C12 cells or homogenized skeletal muscle tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[3]

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.[3]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[3]

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated AMPK (Thr172), total AMPK, phosphorylated Akt (Ser473), and total Akt.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

A logical diagram illustrating the relationship between the experimental approaches is shown below:

Conclusion and Future Directions

This compound represents a promising therapeutic target for the treatment of insulin resistance and type 2 diabetes. Its ability to enhance insulin sensitivity, primarily through the activation of the AMPK pathway in skeletal muscle, is supported by a growing body of preclinical evidence. The quantitative data summarized in this guide highlights the significant metabolic benefits of this compound in various models of metabolic dysfunction. Furthermore, the initial positive results from a clinical trial with a this compound analog in humans are encouraging.

Future research should focus on further elucidating the detailed molecular mechanisms of this compound action, including the identification of its cellular receptor(s). Large-scale, long-term clinical trials are necessary to establish the safety and efficacy of this compound and its analogs for the treatment of metabolic diseases in diverse patient populations. The development of more stable and orally bioavailable this compound analogs will also be crucial for its successful translation into a clinical therapeutic. The continued investigation of this novel mitochondrial-derived peptide holds great promise for the development of new and effective therapies to combat the global epidemic of insulin resistance and type 2 diabetes.

References

- 1. GLUT4 Translocation in Single Muscle Cells in Culture: Epitope Detection by Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]

- 2. The mitochondrial‐derived peptide MOTS‐c is a regulator of plasma metabolites and enhances insulin sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. CohBar Provides Update on the Phase 1a/1b Clinical Trial for CB4211 Under Development for NASH and Obesity - BioSpace [biospace.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 10. Mitochondrial-Encoded Peptide this compound, Diabetes, and Aging-Related Diseases [e-dmj.org]

- 11. ipharmapharmacy.com [ipharmapharmacy.com]

- 12. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

MOTS-c: An Exercise-Mimetic Peptide for Metabolic Regulation and Performance Enhancement

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a novel, 16-amino-acid peptide encoded by the mitochondrial genome that has emerged as a potent exercise-mimetic.[1][2] It plays a crucial role in metabolic homeostasis, insulin (B600854) sensitivity, and physical performance, making it a compelling target for therapeutic development in the context of metabolic disorders, aging, and performance enhancement.[1][3][4] This technical guide provides a comprehensive overview of the core biology of this compound, its signaling pathways, quantitative effects observed in preclinical studies, and detailed experimental protocols for its investigation.

Core Concepts: this compound as an Exercise-Mimetic

This compound acts as a signaling molecule that mimics many of the physiological benefits of physical exercise.[5][6][7] Its expression is naturally increased in skeletal muscle and circulation during and after exercise.[3][5][8] Functionally, this compound enhances cellular energy metabolism, improves insulin sensitivity, and promotes resistance to metabolic stress, closely mirroring the adaptive responses to physical exertion.[4][9][10]

Mechanism of Action

The primary mechanism through which this compound exerts its effects is the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][3][4][7][9][10][11][12][13][14][15][16] this compound indirectly activates AMPK by inhibiting the folate-methionine cycle, which leads to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an AMP analog.[1][4][9]

Activated AMPK initiates a cascade of downstream effects, including:

-

Enhanced Glucose Uptake: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, particularly in skeletal muscle, thereby increasing glucose uptake.[13][14][17]

-

Increased Fatty Acid Oxidation: AMPK stimulates the breakdown of fatty acids for energy production.[4][9][18]

-

Mitochondrial Biogenesis: this compound can promote the creation of new mitochondria, enhancing the cell's energy-producing capacity.[12][19]

Under conditions of cellular stress, this compound can also translocate from the mitochondria to the nucleus, where it regulates the expression of genes involved in stress adaptation and antioxidant responses.[2][4][8][9][13]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound signaling cascade leading to metabolic benefits.

Experimental Workflow for In Vivo Mouse Studies

Caption: General workflow for preclinical evaluation of this compound in mice.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from preclinical research on this compound.

Table 1: Effects of this compound on Physical Performance

| Parameter | Animal Model | This compound Dosage | Duration of Treatment | Outcome | Reference |

| Running Capacity | Old Mice (22 months) | 15 mg/kg/day | 2 weeks | 2-fold increase in running distance and duration | [11] |

| Running Performance | Young Mice on High-Fat Diet | 15 mg/kg/day | 2 weeks | Significant enhancement in treadmill performance | [9] |

| Exercise Performance | Adult Female Mice | 15 mg/kg (single dose) | 10 minutes prior to test | ~15% increase in distance, 12% increase in time | |

| Mitochondrial Oxidative Capacity | N/A (cellular studies) | N/A | N/A | Up to 30% increase |

Table 2: Effects of this compound on Metabolism

| Parameter | Animal Model/Cell Line | This compound Dosage/Concentration | Duration of Treatment | Outcome | Reference |

| Body Weight | Mice on High-Fat Diet | 0.5 mg/kg/day | 3 weeks | Prevention of weight gain | [11] |

| Insulin Sensitivity | Old Mice | N/A | 7 days | Reversal of age-related insulin resistance | [8] |

| Glucose Uptake | Cellular Models | N/A | N/A | ~30% increase in efficiency | |

| Fat Accumulation | Ovariectomized Female Mice | 5 mg/kg | 5 weeks | Reduction in white adipose tissue and liver fat | [11] |

| Glucose Homeostasis | Mice on High-Fat Diet | 0.5 mg/kg/day | 3 weeks | Prevention of hyperinsulinemia | [13] |

Table 3: Regulation of this compound Expression by Exercise

| Tissue | Species | Exercise Protocol | Fold Increase in this compound | Timepoint | Reference |

| Skeletal Muscle | Human | Stationary Bicycle | ~12-fold | After exercise | [3] |

| Plasma | Human | Stationary Bicycle | ~1.6-fold | During/After exercise | [11] |

Experimental Protocols

In Vivo Studies: Mouse Models

-

Peptide Synthesis and Purification: this compound peptide (sequence: MRWQEMGYIFYPRKLR) is typically synthesized using standard solid-phase peptide synthesis and purified by high-performance liquid chromatography (HPLC) to >95% purity.

-

Reconstitution: Lyophilized this compound powder is reconstituted in sterile, pyrogen-free bacteriostatic water or saline.[4][10] For a 10mg vial, 2.0 mL of bacteriostatic water can be added to achieve a concentration of 5mg/mL.[10] The vial should be gently swirled to dissolve the powder, avoiding vigorous shaking.[4][10] Reconstituted peptide should be stored at 2-8°C.[4][10]

-

Administration: this compound is administered to mice via intraperitoneal (IP) or subcutaneous (SC) injection.[4][9][11] Dosages in published studies range from 0.5 mg/kg/day to 15 mg/kg/day, depending on the experimental design and desired effect.[9][11][13]

-

Animals: Male C57BL/6J or CD-1 mice are commonly used.

-

Diet: Mice are fed a high-fat diet, typically with 60% of calories derived from fat, for a period of several weeks to induce obesity and insulin resistance.[9][13]

-

Experimental Design: Mice are divided into groups: (1) control diet + vehicle, (2) HFD + vehicle, and (3) HFD + this compound. Body weight and food intake are monitored regularly.[13]

-

Apparatus: A multi-lane rodent treadmill is used.

-

Acclimation: Mice are acclimated to the treadmill for several days before the test, with short running sessions at low speeds.

-

Protocol: A common protocol involves a warm-up period followed by a gradual increase in speed until the mouse reaches exhaustion.[9] Exhaustion is typically defined as the inability to remain on the treadmill belt despite gentle encouragement.

-

Parameters Measured: Total running time, distance, and work performed are recorded.[9]

In Vitro Studies: Cellular Assays

-

Cell Lines: Common cell lines for studying this compound's metabolic effects include C2C12 (mouse myoblasts), L6 (rat myoblasts), and HEK293 (human embryonic kidney) cells.

-

Treatment: Cells are treated with varying concentrations of this compound (e.g., 10-100 nM) for different durations (from minutes to hours) depending on the endpoint being measured.

-

Purpose: To measure the levels of total and phosphorylated proteins in key signaling pathways (e.g., AMPK, ERK).[12]

-

Procedure:

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., phospho-AMPK, total AMPK).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate.

-

-

Purpose: To measure the rate of glucose transport into cells.

-

Procedure (using 2-deoxyglucose):

-

Cells are serum-starved to reduce basal glucose uptake.

-

Cells are then treated with this compound or a control vehicle.

-

A solution containing 2-deoxy-D-[³H]glucose is added, and cells are incubated for a short period.

-

The reaction is stopped, and cells are washed to remove extracellular radiolabeled glucose.

-

Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Purpose: To measure the rate of mitochondrial respiration using fatty acids as a substrate.

-

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.[1]

-

Procedure:

-

Cells are seeded in a Seahorse XF cell culture microplate.

-

The growth medium is replaced with a substrate-limited medium prior to the assay.[19]

-

The cells are then incubated in an FAO assay medium containing L-carnitine and a fatty acid substrate (e.g., palmitate-BSA conjugate).[1]

-

The Seahorse XF Analyzer measures the basal OCR.

-

Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) can be sequentially injected to assess different parameters of mitochondrial function.[1]

-

Conclusion and Future Directions

This compound represents a groundbreaking discovery in the field of metabolism and exercise physiology. Its ability to act as an exercise-mimetic by activating the AMPK pathway and regulating metabolic homeostasis offers significant therapeutic potential. The preclinical data are compelling, demonstrating improvements in physical performance, insulin sensitivity, and resistance to diet-induced obesity.

Future research should focus on:

-

Clinical Trials: Translating the promising preclinical findings into human clinical trials to assess the safety and efficacy of this compound in treating metabolic diseases and age-related decline.

-

Mechanism of Nuclear Translocation: Elucidating the precise mechanisms by which this compound translocates to the nucleus and regulates gene expression.

-

Receptor Identification: Identifying a specific cell surface receptor for this compound, if one exists, would further enhance our understanding of its systemic effects.

The continued investigation of this compound is poised to unlock new therapeutic strategies for a range of metabolic and age-related conditions, offering a novel approach to harnessing the benefits of exercise at a molecular level.

References

- 1. benchchem.com [benchchem.com]

- 2. peptidesciences.com [peptidesciences.com]

- 3. peptidedosages.com [peptidedosages.com]

- 4. This compound: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound is an exercise-induced mitochondrial-encoded regulator of age-dependent physical decline and muscle homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptideprotocol.info [peptideprotocol.info]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. mdpi.com [mdpi.com]

- 9. The Mitochondrial-derived peptide this compound promotes metabolic homeostasis and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ipharmapharmacy.com [ipharmapharmacy.com]

- 12. americanmedicalwellness.com [americanmedicalwellness.com]

- 13. This compound: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cellphysiolbiochem.com [cellphysiolbiochem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. primelabpeptides.com [primelabpeptides.com]

- 19. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MOTS-c in Cellular Aging and Longevity: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a critical regulator of cellular metabolism, homeostasis, and, consequently, the aging process. This technical guide provides a comprehensive overview of the mechanisms through which this compound influences cellular aging and longevity, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of its signaling pathways. Evidence suggests that this compound levels decline with age, and its supplementation can ameliorate age-related metabolic dysfunction, improve physical performance, and potentially extend healthspan. Its primary mode of action involves the activation of AMP-activated protein kinase (AMPK) and the regulation of nuclear gene expression, positioning it as a promising therapeutic target for age-related diseases.

Introduction to this compound

Discovered in 2015, this compound is a unique mitochondrial-derived peptide (MDP) that acts as a signaling molecule, communicating the metabolic state of the mitochondria to the rest of the cell, including the nucleus.[1] Under conditions of metabolic stress, this compound translocates from the mitochondria to the nucleus, where it regulates the expression of a wide array of genes involved in metabolic and stress responses.[1] This mitonuclear communication is a key aspect of its function in maintaining cellular health and counteracting the detrimental effects of aging.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies on the effects of this compound on longevity, healthspan, and relevant biomarkers.

Table 1: Effects of this compound on Lifespan and Healthspan in Mice

| Parameter | Treatment Regimen | Age of Mice at Start of Treatment | Observed Effect | Reference |

| Median Lifespan | 15 mg/kg, 3x/week | 23.5 months (old age) | 6.4% increase (970 vs 912 days) | [2][3] |

| Maximum Lifespan | 15 mg/kg, 3x/week | 23.5 months (old age) | 7.0% increase (1120 vs 1047 days) | [2][3] |

| Physical Performance (Treadmill) | 15 mg/kg/day for 2 weeks | 22 months (old age) | Doubled running capacity | [4][5] |

| Grip Strength | 15 mg/kg, 3x/week | 23.5 months (old age) | Significant improvement (P = 0.000078) | [2][3] |

| Gait (Stride Length) | 15 mg/kg, 3x/week | 23.5 months (old age) | Significant improvement (P = 0.0038) | [2][3] |

Table 2: this compound Plasma Levels and Effects on Age-Related Biomarkers

| Parameter | Species | Age Group | Observation | Reference |

| Plasma this compound Levels | Human | Young (18-30) vs. Old (70-81) | ~21% lower in older individuals | [6][7] |

| Plasma this compound Levels | Human | Young vs. Middle vs. Old | Significant decrease with age (P<0.01 to P<0.001) | [8] |

| Insulin Sensitivity | Mice | 12 months (middle-aged) | Restored to levels of young mice after 7 days of treatment | [6] |

| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Mice | - | Suppressed expression | [1] |

Core Signaling Pathways of this compound

This compound exerts its effects through a network of interconnected signaling pathways, primarily centered around metabolic regulation and stress responses.

The Folate-AICAR-AMPK Pathway

A primary mechanism of this compound is its ability to inhibit the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), an endogenous activator of AMPK.[9] Activated AMPK, a master regulator of cellular energy homeostasis, then initiates a cascade of downstream effects, including enhanced glucose uptake and fatty acid oxidation.

Nuclear Translocation and Gene Regulation

Under metabolic stress, this compound translocates to the nucleus and interacts with transcription factors to regulate gene expression. A key interaction is with Nuclear Factor Erythroid 2-Related Factor 2 (NRF2). This compound can bind to the promoter regions of NRF2 target genes that contain Antioxidant Response Elements (AREs), thereby enhancing the expression of antioxidant and cytoprotective genes.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay identifies senescent cells based on increased lysosomal β-galactosidase activity at pH 6.0.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Fixative Solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS

-

Staining Solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2

Procedure:

-

Wash cultured cells twice with PBS.

-

Fix cells for 3-5 minutes at room temperature with the Fixative Solution.[4]

-

Wash cells three times with PBS.

-

Add Staining Solution to cover the cells.

-

Incubate at 37°C without CO2 for 12-16 hours, protected from light.[4][10][11][12]

-

Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

-

Quantify the percentage of blue-stained cells relative to the total number of cells.

Western Blot Analysis of AMPK Phosphorylation

This protocol details the detection of phosphorylated (activated) AMPK in muscle tissue lysates.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer: 5% BSA or non-fat dry milk in TBST

-

Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172) (e.g., 1:1000 dilution), Rabbit anti-total AMPKα (1:1000 dilution)[13][14][15]

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution)[13][14]

-

ECL substrate

Procedure:

-

Homogenize muscle tissue in ice-cold RIPA buffer.

-

Centrifuge lysate to pellet debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Separate proteins (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[13]

-

Block the membrane for 1 hour at room temperature in Blocking Buffer.

-

Incubate with primary antibody against p-AMPKα overnight at 4°C.[13]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane three times with TBST.

-

Detect protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AMPKα for normalization.

Quantification of this compound in Human Plasma by LC-MS/MS

This method allows for the sensitive and specific quantification of this compound.

Materials:

-

Human plasma samples

-

Isotope-labeled this compound internal standard

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Spike plasma samples with a known concentration of the isotope-labeled internal standard.

-

Precipitate proteins with methanol and centrifuge.[16]

-

Pass the supernatant through a pre-equilibrated SPE cartridge to extract the peptide.

-

Elute the peptide from the cartridge.

-

Evaporate the eluate to dryness and reconstitute in an appropriate buffer for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate this compound from other plasma components using a C18 column with a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

-

Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive ion mode.[16]

-

Calculate the concentration of endogenous this compound based on the ratio of the peak areas of the endogenous peptide to the internal standard.

Conclusion and Future Directions

This compound represents a novel and promising avenue for interventions targeting cellular aging and promoting longevity. Its role as a key signaling molecule in mitonuclear communication highlights the importance of mitochondrial health in the aging process. The preclinical data are compelling, demonstrating that this compound can reverse age-related metabolic decline and improve physical function. Future research should focus on elucidating the full spectrum of this compound's downstream targets and signaling interactions. Furthermore, well-controlled clinical trials are necessary to translate the promising findings from animal models to human applications, with the ultimate goal of developing this compound-based therapies to extend healthspan and combat age-related diseases. The analog CB4211 is currently in clinical trials for non-alcoholic fatty liver disease, which may provide valuable insights into the safety and efficacy of this compound-related compounds in humans.[17]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. File:this compound regulates aging metabolism and healthspan.webp - Wikimedia Commons [commons.wikimedia.org]

- 4. buckinstitute.org [buckinstitute.org]

- 5. peptidesciences.com [peptidesciences.com]

- 6. This compound: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial-Encoded Peptide this compound, Diabetes, and Aging-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. swolverine.com [swolverine.com]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 11. bio-protocol.org [bio-protocol.org]

- 12. telomer.com.tr [telomer.com.tr]

- 13. benchchem.com [benchchem.com]

- 14. cdn-links.lww.com [cdn-links.lww.com]

- 15. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of a mass spectrometry based detection method for the mitochondrion-derived peptide this compound in plasma samples for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. alzdiscovery.org [alzdiscovery.org]

MOTS-c and Its Interaction with Nuclear Genes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MOTS-c, a mitochondrial-derived peptide, has emerged as a critical signaling molecule in the intricate communication network between mitochondria and the nucleus. Under conditions of metabolic stress, this compound translocates from the mitochondria to the nucleus, where it directly influences nuclear gene expression to orchestrate an adaptive response that promotes cellular homeostasis. This technical guide provides an in-depth overview of the signaling pathways governing this compound's nuclear activity, detailed experimental protocols for studying these interactions, and a summary of its impact on nuclear gene expression.

Introduction: this compound as a Mitonuclear Communicator

Mitochondria, traditionally viewed as the cell's powerhouses, are now recognized as dynamic signaling organelles.[1] The discovery of mitochondrial-derived peptides (MDPs) has unveiled a new layer of mitochondrial signaling.[2] Among these, this compound (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial 12S rRNA gene that plays a pivotal role in regulating metabolism and stress responses.[2][3] A key aspect of this compound's function is its ability to act as a retrograde signaling molecule, translocating to the nucleus to directly modulate the expression of nuclear genes.[4][5][6] This guide delves into the molecular mechanisms underpinning this critical mitonuclear communication pathway.

The this compound Signaling Pathway to the Nucleus

Under basal conditions, this compound is primarily localized within the mitochondria.[6] However, in response to various cellular stressors, particularly metabolic stress such as glucose restriction, this compound rapidly translocates to the nucleus.[4][5][6] This nuclear translocation is a critical step in its function as a regulator of nuclear gene expression and is predominantly dependent on the activation of 5' AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][7]

The signaling cascade can be summarized as follows:

-

Metabolic Stress Induction : Conditions like glucose deprivation or oxidative stress trigger an increase in the AMP/ATP ratio.

-

AMPK Activation : The elevated AMP/ATP ratio activates AMPK.

-

This compound Nuclear Translocation : Activated AMPK facilitates the movement of this compound from the mitochondria to the nucleus.[4]

-

Interaction with Transcription Factors : Once in the nucleus, this compound interacts with key stress-responsive transcription factors, most notably Nuclear factor erythroid 2-related factor 2 (Nrf2) and Activating Transcription Factor 1 (ATF1).[4][7][8]

-

Modulation of Gene Expression : By interacting with these transcription factors and binding to chromatin, this compound influences the transcription of a wide array of nuclear genes, particularly those containing Antioxidant Response Elements (AREs) in their promoters.[3][4][8]

Signaling Pathway Diagram

Quantitative Impact of this compound on Nuclear Gene Expression

This compound has a significant impact on the nuclear transcriptome, regulating a broad spectrum of genes involved in metabolic and stress-response pathways. RNA-sequencing (RNA-seq) analysis has revealed that this compound can regulate hundreds of nuclear genes.[6]

| Experimental Condition | Number of Regulated Genes | Key Upregulated Pathways | Key Downregulated Pathways | Reference |

| Glucose Restriction in HEK293 cells | 802 (390 up, 412 down) | Antioxidant response, Nrf2 targets | Immunity-related pathways | [4][6] |

| This compound treatment in C2C12 myoblasts | Differentially regulated genes | Metabolism, Protein stabilization | Not specified | [8] |

This table summarizes quantitative data from key studies. For a complete list of regulated genes and their fold changes, refer to the supplementary materials of the cited publications.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the interaction of this compound with nuclear genes.

Cell Culture and this compound Treatment

-

Cell Lines : HEK293, C2C12 myoblasts, or other relevant cell lines are commonly used.

-

Culture Conditions : Cells are maintained in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment : Synthetic this compound peptide is reconstituted in a suitable solvent (e.g., sterile water or PBS). Cells are treated with a final concentration typically ranging from 1 to 10 µM for specified durations (e.g., 4 to 72 hours) depending on the experimental endpoint.

Nuclear and Cytoplasmic Fractionation

This protocol allows for the separation of nuclear and cytoplasmic proteins to assess the subcellular localization of this compound.

-

Cell Lysis :

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with protease and phosphatase inhibitors).

-

Incubate on ice for 15 minutes.

-

Add a non-ionic detergent (e.g., NP-40) to a final concentration of 0.5-1% and vortex briefly.

-

-

Cytoplasmic Fraction :

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C.

-

The supernatant contains the cytoplasmic fraction.

-

-

Nuclear Fraction :

-

Wash the remaining nuclear pellet with the lysis buffer.

-

Resuspend the pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C.

-

The supernatant contains the nuclear protein extract.

-

-

Analysis : Protein concentrations of both fractions are determined (e.g., by BCA assay), and samples are analyzed by Western blotting using antibodies against this compound and subcellular markers (e.g., Lamin B for the nucleus and Tubulin for the cytoplasm).

RNA-Sequencing (RNA-seq)

RNA-seq is employed to obtain a global view of the changes in gene expression in response to this compound.

-

RNA Extraction :

-

Treat cells with this compound as described in section 4.1.

-

Isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

-

Library Preparation :

-

Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

-

This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

-

Sequencing :

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis :

-

Perform quality control of the raw sequencing reads (e.g., using FastQC).

-

Align the reads to a reference genome.

-

Quantify gene expression levels (e.g., as FPKM or TPM).

-

Identify differentially expressed genes between this compound-treated and control samples using statistical packages (e.g., DESeq2).

-

Perform pathway and gene ontology analysis on the differentially expressed genes.

-

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic regions where this compound or its associated transcription factors bind.

-

Cross-linking :

-

Treat cells with this compound.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction by adding glycine.

-

-

Chromatin Preparation :

-

Lyse the cells and isolate the nuclei.

-

Resuspend the nuclei in a lysis buffer and sonicate to shear the chromatin into fragments of 200-500 bp.

-

-

Immunoprecipitation :

-

Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., Nrf2, ATF1, or a tagged this compound).

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

Elution and Reverse Cross-linking :

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with high salt.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification :

-

Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing :

-

Prepare a sequencing library from the purified ChIP DNA and sequence it.

-

-

Data Analysis :

-

Align the sequencing reads to the reference genome.

-

Perform peak calling to identify regions of enrichment.

-

Annotate the peaks to identify the associated genes and perform motif analysis to find transcription factor binding motifs.

-

Experimental Workflow Diagram

Conclusion

This compound represents a novel class of signaling molecules that mediate direct communication from the mitochondria to the nucleus, thereby playing a crucial role in the maintenance of cellular homeostasis under stress. Its ability to translocate to the nucleus and regulate a wide array of genes highlights the integrated nature of the mitochondrial and nuclear genomes. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in a variety of age-related and metabolic diseases. Future studies focusing on the precise molecular interactions of this compound within the nucleus will undoubtedly uncover new avenues for therapeutic intervention.

References

- 1. The mitochondrial-derived peptide this compound promotes metabolic homeostasis and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A novel mitochondrial-derived peptide regulating muscle and fat metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Mitochondrial-Encoded Peptide this compound Translocates to the Nucleus to Regulate Nuclear Gene Expression in Response to Metabolic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A Mitochondrial-Encoded Regulator of the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial-encoded peptide this compound prevents pancreatic islet cell senescence to delay diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

Mots-c and its impact on fat metabolism

An In-depth Technical Guide to MOTS-c and its Impact on Fat Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a 16-amino acid peptide encoded by the mitochondrial genome that has emerged as a critical regulator of metabolic homeostasis.[1][2] Acting as a mitochondrial hormone, or "mitokine," this compound exerts systemic effects, primarily targeting skeletal muscle and adipose tissue to enhance insulin (B600854) sensitivity and regulate energy balance.[3][4] Its mechanism of action involves the activation of key metabolic sensors, most notably AMP-activated protein kinase (AMPK), positioning it as a promising therapeutic candidate for metabolic disorders such as obesity and type 2 diabetes.[5] This document provides a comprehensive technical overview of this compound's core signaling pathways, its multifaceted impact on fat metabolism, quantitative outcomes from pivotal preclinical studies, and detailed experimental methodologies.

Core Signaling Pathways